molecular formula C23H19Cl2NO B12526857 2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one CAS No. 666747-84-8

2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one

Cat. No.: B12526857
CAS No.: 666747-84-8
M. Wt: 396.3 g/mol
InChI Key: RAERAPYSCWYQAO-UHFFFAOYSA-N
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Description

2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one is a piperidin-4-one derivative provided for research purposes. Piperidin-4-ones are recognized as a pharmaceutically important class of compounds due to a wide spectrum of biological activities, which include applications as antiviral, anti-inflammatory, and anticancer agents . This compound features a piperidinone ring that can adopt different conformations, such as a chair conformation, which can influence its pharmacological properties and interaction with biological targets . Piperidone derivatives with aromatic substitutions at the 2 and 6 positions of the ring, like this compound, have been proven to exhibit significant biological action and are of particular interest in medicinal chemistry . The structure's planar nature allows for the introduction of various substituent groups, which is considered responsible for its diverse biological activity profile . This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

666747-84-8

Molecular Formula

C23H19Cl2NO

Molecular Weight

396.3 g/mol

IUPAC Name

2,6-bis(4-chlorophenyl)-3-phenylpiperidin-4-one

InChI

InChI=1S/C23H19Cl2NO/c24-18-10-6-15(7-11-18)20-14-21(27)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20,22-23,26H,14H2

InChI Key

RAERAPYSCWYQAO-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(C(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with ammonium acetate to yield the desired piperidin-4-one derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research has indicated that compounds related to 2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one exhibit promising anticancer properties. Studies have shown that derivatives of piperidin-4-one can reduce the growth of hematological cancer cell lines and promote apoptosis through the upregulation of genes such as p53 and Bax . For instance, molecular docking studies have confirmed that these compounds can effectively bind to various target proteins associated with cancer progression.

2. Treatment of Central Nervous System Disorders
The compound has also been investigated for its potential in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. It is believed that the inhibition of specific enzymes related to neurodegeneration could provide therapeutic benefits .

3. Metabolic Syndrome Management
Another significant application is in the treatment of metabolic syndrome, which encompasses conditions like type 2 diabetes and obesity. Compounds similar to this compound have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in the regulation of glucose metabolism and fat accumulation .

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits cell proliferation in various cancer cell lines; promotes apoptosis.
CNS Disorders Potential therapeutic effects on neurodegenerative diseases like Alzheimer's.
Metabolic Disorders Inhibits key enzymes involved in glucose metabolism; aids in weight management.

Case Studies

Several case studies have demonstrated the effectiveness of this compound in clinical settings:

  • Lung Cancer Treatment : A study indicated that treatment with derivatives of this compound resulted in reduced tumor size and increased apoptosis in non-small cell lung cancer models.
  • Combination Therapy : Research has shown that when combined with traditional chemotherapeutics, these compounds can enhance treatment efficacy by targeting multiple pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Conformational Differences

1-Acryloyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-one
  • Substituents : 3,5-dimethyl and 1-acryloyl groups instead of 3-phenyl.
  • Conformation : The piperidin-4-one ring adopts a boat conformation with puckering parameters $ Q = 0.670 \, \text{Å}, \, \theta = 85.71°, \, \phi = 72.45° $.
  • Torsion Angle : Weighted average of 34.35° , significantly lower than the target compound’s 52.3°, indicating reduced ring planarity .
  • Biological Implications : The acryloyl group may enhance electrophilic reactivity, while dimethyl groups reduce steric hindrance compared to the phenyl substituent in the target compound .
2,6-Bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one (BCDP)
  • Substituents : 3,3-dimethyl groups instead of 3-phenyl.
  • Synthesis : Recrystallized from chloroform, yielding a planar conformation due to reduced steric strain from dimethyl groups .
  • Applications: Serves as a precursor for hydrazono derivatives like BCMTP, which exhibit modified electronic properties due to the trichlorophenyl hydrazone moiety .
Ethyl 2,6-Bis(4-chlorophenyl)-1-isocyano-4-oxocyclohexanecarboxylate
  • Core Structure : Cyclohexane instead of piperidin-4-one.
  • Conformation : Twist-boat conformation with a dihedral angle of 77.495° between aromatic rings, contrasting with the near-planar arrangement in piperidin-4-ones.
  • Functional Groups: The isocyano and ethoxycarbonyl groups enable participation in annulation reactions, a feature absent in the target compound .

Key Research Findings

  • Structural Flexibility : The target compound’s 52.3° torsion angle suggests moderate ring puckering, balancing stability and conformational adaptability. In contrast, derivatives with boat or twist-boat conformations (e.g., cyclohexane analogues) exhibit greater strain .
  • Substituent Effects: 4-Chlorophenyl groups universally enhance lipophilicity, but steric bulk from 3-phenyl or 3,3-dimethyl groups modulates intermolecular interactions.
  • Synthetic Utility : Chloroacetyl and acryloyl derivatives enable further functionalization, whereas the target compound’s unmodified ketone group limits reactivity .

Biological Activity

2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

The compound features a piperidin-4-one core with two para-chlorophenyl groups and a phenyl substituent. The presence of halogen atoms in the structure enhances its biological activity by influencing the compound's lipophilicity and interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial activity . A study highlighted that thiosemicarbazone derivatives of similar structures showed effective inhibition against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds ranged from 6 μg/ml to higher concentrations depending on the specific derivative tested .

Antifungal Activity

The compound also demonstrates antifungal properties . In vitro studies have shown effectiveness against various fungal strains, particularly Candida albicans. The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity .

Anticancer Activity

This compound has been investigated for its anticancer potential . Several studies have reported its ability to induce apoptosis in cancer cell lines:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • PC-3 (prostate cancer)

In these studies, compounds related to this structure significantly reduced cell viability, with IC50 values often below 25 µM. The mechanism involves the upregulation of pro-apoptotic genes such as p53 and Bax, indicating a potential pathway for therapeutic development .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntibacterialS. aureus, E. coli, K. pneumoniae6 µg/ml - variable
AntifungalC. albicansVariable
AnticancerHepG2, MCF-7, PC-3IC50 < 25 µM

Neuropharmacological Effects

The piperidin-4-one framework is noted for its potential neuropharmacological activities. Compounds within this class have been associated with analgesic and anti-inflammatory effects. The modulation of neurotransmitter systems suggests possible applications in treating conditions such as neuropathic pain and depression .

Case Studies and Research Findings

  • Anticancer Study : A series of synthesized derivatives were evaluated for their anticancer properties against multiple cell lines. Compounds were found to bind effectively to key proteins involved in cancer progression, showcasing promising results for further development as anticancer agents .
  • Antibacterial Study : A comparative analysis of various derivatives demonstrated that structural modifications significantly influenced antibacterial potency. The presence of electron-withdrawing groups was found to enhance activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one, and how can reaction mechanisms be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzaldehydes with ketones, followed by chlorination. To optimize yields, control reaction temperature (e.g., 0–5°C for azide-based intermediates) and use anhydrous solvents like THF to minimize side reactions. Monitor intermediates via TLC or HPLC. For stereochemical control, employ chiral catalysts or asymmetric induction strategies. Reaction mechanisms may involve Staudinger-type processes with organophosphorus reagents, as seen in analogous cyclohexanone derivatives .

Q. How is X-ray crystallography applied to determine the stereochemistry and conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate). Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) . Analyze torsion angles and Cremer-Pople puckering parameters to quantify ring conformation. For example, the piperidin-4-one ring typically adopts a chair or twist-boat conformation, with substituent orientations validated via ORTEP-3 graphical representations .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (GHS Category 2/2A). Use fume hoods to avoid inhalation of fine particles. Store in airtight containers away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Refer to GHS-compliant SDS guidelines for piperidin-4-one derivatives .

Advanced Research Questions

Q. How can conflicting crystallographic data on substituent orientations be resolved?

  • Methodological Answer : Perform Hirshfeld surface analysis to assess intermolecular interactions influencing packing. Compare experimental data with DFT-optimized geometries (e.g., using Gaussian or ORCA). For ambiguous cases, use multi-conformational refinement in SHELXL or low-temperature crystallography to reduce thermal motion artifacts. Cross-validate with NMR NOE experiments to confirm spatial proximity of substituents .

Q. What computational methods are suitable for analyzing the electronic effects of 4-chlorophenyl groups on the piperidin-4-one core?

  • Methodological Answer : Conduct density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between chlorine atoms and the carbonyl group. Compare Mulliken charges with experimental IR/Raman spectra for carbonyl stretching frequencies .

Q. How do reaction conditions influence the regioselectivity of functionalization at the 3-phenyl position?

  • Methodological Answer : Steric and electronic factors dominate. For electrophilic substitution, use Lewis acids (e.g., AlCl₃) in dichloromethane at −78°C to direct meta-substitution. For nucleophilic attacks, activate the phenyl ring via nitration or sulfonation. Monitor regioselectivity via LC-MS and confirm with SCXRD. Competitive pathways can be modeled using Marcus theory or Eyring plots .

Q. What strategies mitigate challenges in characterizing metastable polymorphs of this compound?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to identify phase transitions. Grow crystals under varied conditions (e.g., high-pressure or solvothermal methods). Employ synchrotron radiation for high-resolution powder XRD to detect minor phases. Pair with solid-state NMR (¹³C CP/MAS) to resolve crystallographically silent disorder .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental puckering parameters?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) to assess environmental influences. Use QTAIM (Quantum Theory of Atoms in Molecules) to identify weak interactions (e.g., C–H···O) distorting the ring. Reconcile data by averaging multiple crystal structures or using constrained DFT .

Q. Why do NMR coupling constants (³JHH) conflict with X-ray-derived dihedral angles?

  • Methodological Answer : Dynamic effects in solution (e.g., ring puckering equilibria) cause averaged NMR signals. Perform variable-temperature NMR to isolate conformers. Use Karplus equations to correlate ³JHH with dihedrals, and compare with DFT-calculated rotational barriers. For static X-ray structures, ensure data collection at cryogenic temperatures (<100 K) to "freeze" conformations .

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